1-(2,4-Dibromopyridin-3-yl)ethanone
Description
Contextualization within Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a class of organic compounds that form the backbone of many pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is electron-deficient, which makes direct electrophilic substitution reactions challenging compared to benzene (B151609). nih.govyoutube.com The introduction of halogen atoms onto the pyridine ring significantly alters its chemical reactivity.
The presence of halogens, such as bromine, serves two primary purposes:
Modulating Reactivity: Halogens are electron-withdrawing groups that further decrease the electron density of the pyridine ring, influencing its susceptibility to nucleophilic attack. nih.gov
Providing Synthetic Handles: The carbon-halogen bonds are key sites for further functionalization, most notably through metal-catalyzed cross-coupling reactions. nih.govthieme-connect.de This allows for the precise and controlled introduction of a wide array of other functional groups.
In the case of 1-(2,4-Dibromopyridin-3-yl)ethanone, the two bromine atoms are located at the C2 and C4 positions, which are inherently more reactive towards nucleophiles due to the electronic influence of the ring nitrogen. nih.govnih.gov This di-bromination offers the potential for selective or sequential reactions, where one bromine atom can be reacted while the other remains, or both can be substituted. The acetyl group at the C3 position adds another layer of functionality, capable of undergoing various ketone-specific reactions.
Historical Development and Research Trajectory of Substituted Pyridines in Organic Synthesis
The history of pyridine chemistry dates back to the 19th century. Early work focused on the isolation of pyridine from coal tar. wikipedia.orgnih.gov The first major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881, which allowed for the construction of the pyridine ring from simpler acyclic precursors. youtube.comwikipedia.orgacs.org Another significant early method was the Chichibabin pyridine synthesis, reported in 1924. wikipedia.orgacs.org
Throughout the 20th century, research shifted towards the direct functionalization of the pre-formed pyridine ring. rsc.org However, the electron-deficient nature of pyridine made many standard aromatic substitution reactions difficult. nih.govrsc.org This led to the development of strategies to overcome this low reactivity, such as performing reactions on pyridine-N-oxides, which activate the ring towards certain substitutions. nih.gov
The late 20th and early 21st centuries saw a revolution in this field with the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. acs.orgsemanticscholar.org These methods provided powerful and versatile tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. acs.org The use of halogenated pyridines, like this compound, became central to this approach, as the carbon-halogen bond is the key reactive site for these transformations. semanticscholar.orgrsc.org Current research continues to focus on developing more selective, efficient, and environmentally benign methods for pyridine functionalization. rsc.orgnih.govacs.org
Strategic Importance of Polyhalogenated Pyridine Scaffolds in Modern Chemical Research
Polyhalogenated pyridine scaffolds, which are pyridine rings containing two or more halogen atoms, are of immense strategic importance in modern chemical research, particularly in drug discovery and materials science. researchgate.netrsc.orgresearchgate.net Their significance stems from their role as versatile synthetic platforms.
The key advantage of polyhalogenated systems lies in the potential for site-selective functionalization. nih.govrsc.org The different positions on the pyridine ring (C2/C6, C3/C5, and C4) have inherently different reactivities. nih.gov When multiple identical halogens are present, factors like sterics and electronics can often be manipulated through reaction conditions (e.g., catalyst, ligand, solvent) to favor substitution at one specific position over another. thieme-connect.denih.gov
This selective reactivity is highly valuable in several areas:
Medicinal Chemistry: The pyridine motif is present in a vast number of FDA-approved drugs. rsc.orglifechemicals.comnih.gov Polyhalogenated pyridines serve as key intermediates for building libraries of related compounds for structure-activity relationship (SAR) studies. By sequentially replacing the halogen atoms with different chemical groups, chemists can fine-tune a molecule's biological activity, solubility, and metabolic stability. researchgate.netnih.govsciencepublishinggroup.com
Agrochemicals: Similar to pharmaceuticals, many herbicides, fungicides, and insecticides are based on a pyridine core. researchgate.netwikipedia.org Polyhalogenated pyridines provide a robust route to synthesize and optimize these active ingredients.
Materials Science: Functionalized pyridines are used as ligands for metal complexes in catalysis and as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs). rsc.orgnih.gov The ability to precisely install different substituents onto a polyhalogenated pyridine core allows for the systematic tuning of the electronic and photophysical properties of these materials.
The compound this compound embodies this strategic importance. It offers two distinct bromine sites for selective cross-coupling reactions, enabling the synthesis of complex, highly functionalized pyridine derivatives that would be difficult to access through other methods. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5Br2NO |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
1-(2,4-dibromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
InChI Key |
AFIMVMYLWUBMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Br)Br |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies for 1 2,4 Dibromopyridin 3 Yl Ethanone
Established Synthetic Routes and Precursor-Based Strategies
Established methods for synthesizing 1-(2,4-dibromopyridin-3-yl)ethanone rely on two main precursor-based strategies: the regioselective bromination of a pyridine-3-yl ethanone (B97240) precursor and the acylation of a dibromopyridine core.
Regioselective Bromination Methodologies for Pyridine-3-yl Ethanone Precursors
The direct bromination of 3-acetylpyridine (B27631) presents a challenge in achieving the desired 2,4-dibromo substitution pattern with high selectivity. The pyridine (B92270) ring is generally deactivated towards electrophilic substitution, and directing the incoming electrophiles to specific positions requires careful control of reaction conditions and the potential use of protecting or directing groups.
Electrophilic bromination of pyridine and its derivatives is often difficult and can lead to a mixture of products. For instance, the bromination of some bacteriochlorins with N-bromosuccinimide (NBS) can result in a mixture of mono- and di-brominated products. nih.gov The regioselectivity of such reactions is highly dependent on the existing substituents on the ring. In some cases, to achieve regioselective bromination, it is necessary to introduce electron-withdrawing groups to direct the incoming bromine to the desired position. nih.gov For electron-rich aromatic compounds, methods using catalytic hypervalent iodine(III) reagents have been developed for efficient and regioselective monobromination. organic-chemistry.org
| Method | Reagents | Conditions | Outcome | Reference |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | CHCl3, 1% pyridine | Mixture of mono- and di-brominated products | nih.gov |
| Directed Bromination | Bromine in CCl4 | Introduction of electron-withdrawing groups | Regioselective bromination at the desired position | nih.gov |
| Catalytic Bromination | Iodobenzene, m-CPBA, LiBr | THF, Room Temperature | Regioselective monobromination of electron-rich aromatics | organic-chemistry.org |
Acylation Strategies on Dibromopyridine Cores
An alternative and often more controlled approach involves the acylation of a pre-synthesized 2,4-dibromopyridine (B189624) core. The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. However, the direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst.
Despite these challenges, acylation of pyridine derivatives can be achieved under specific conditions. For instance, 4H-chromenes can be acylated at the 3-position using acetic anhydride (B1165640) and perchloric acid. researchgate.net The Minisci reaction provides a method for the oxidative radical addition to N-heteroarenes, allowing for the introduction of acyl radicals at the 2- or 4-position of an acid-activated N-heteroarene. mdpi.com Furthermore, lithiation of halopyridines followed by reaction with an acylating agent like benzoyl chloride can yield the corresponding ketone in good yield. youtube.com
| Acylation Method | Key Features | Potential Applicability | Reference |
| Perchloric Acid Catalyzed Acylation | Uses acetic anhydride and perchloric acid. | May be applicable to activated pyridine systems. | researchgate.net |
| Minisci Reaction | Involves oxidative addition of acyl radicals to N-heteroarenes. | Can functionalize positions 2 or 4 of the pyridine ring. | mdpi.com |
| Lithiation-Acylation | Requires strong bases like LDA for lithiation prior to acylation. | Offers a route to specifically substituted pyridyl ketones. | youtube.com |
Advanced and Optimized Synthetic Protocols
Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound. These include catalytic approaches, green chemistry considerations, and the use of flow chemistry.
Catalytic Approaches in C-C and C-X Bond Formation (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are highly valuable for the synthesis of substituted pyridines. researchgate.net
An efficient method for synthesizing multi-substituted pyridines involves the palladium(II)-catalyzed C-H activation of α,β-unsaturated oxime ethers, followed by aza-6π-electrocyclization. nih.govacs.org This approach provides access to a variety of substituted pyridines with complete regioselectivity. nih.govacs.org The choice of ligand, particularly sterically hindered pyridines, has been shown to significantly enhance the reactivity of the palladium catalyst. nih.govacs.org
Palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines is another effective strategy for creating substituted bipyridines and terpyridines. acs.orgnih.gov This method avoids the need for pre-functionalization of the pyridine N-oxide, making it a more step-economical process. acs.org
| Catalytic Reaction | Catalyst System | Key Transformation | Advantages | Reference |
| C-H Alkenylation/Aza-6π-Electrocyclization | Pd(OAc)2 / Sterically Hindered Pyridine Ligand | Forms multi-substituted pyridines from oxime ethers and alkenes. | High regioselectivity. | nih.govacs.org |
| Direct C-H Arylation | Pd(OAc)2 / P(tBu)3 or P(o-tolyl)3 | Couples pyridine N-oxides with halopyridines. | Step-economical, avoids pre-functionalization. | acs.orgnih.gov |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact and improve safety. This includes the use of greener solvents, catalysts, and energy sources.
Microwave-assisted organic synthesis has been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. nih.govacs.org One-pot, multi-component reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps and purification stages. nih.govacs.org For example, novel pyridine derivatives have been synthesized in excellent yields through a one-pot, four-component reaction under microwave irradiation in ethanol. nih.govacs.org
The use of environmentally benign catalysts is another key aspect of green chemistry. Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org Additionally, some pyridine derivatives themselves can be used in biphasic systems, allowing for easy separation and recycling, which aligns with green chemistry principles. biosynce.com
Continuous Flow Chemistry and Scalability in Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including improved safety, efficiency, and scalability. organic-chemistry.org Flow reactors, particularly those combined with microwave heating, have been successfully employed for the one-step synthesis of pyridines. beilstein-journals.orgnih.gov
Furthermore, continuous flow microreactors have been utilized for the N-oxidation of pyridine derivatives, demonstrating high efficiency and stability over extended periods of operation. organic-chemistry.orgresearchgate.net This technology is particularly beneficial for large-scale production due to its enhanced safety, environmental benefits, and cost-effectiveness. organic-chemistry.org
Mechanistic Elucidation of Key Synthetic Transformations
The key synthetic transformation in the proposed synthesis of this compound is the electrophilic aromatic substitution, specifically the bromination of the pyridine ring. The mechanism of this transformation is significantly influenced by the electronic nature of the pyridine ring and the directing effects of the acetyl substituent.
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which withdraws electron density from the ring. This deactivation makes electrophilic substitution on pyridine more difficult than on benzene (B151609) and generally requires harsher reaction conditions. quora.comquimicaorganica.org The nitrogen atom particularly deactivates the ortho (2 and 6) and para (4) positions through its inductive effect. Consequently, electrophilic attack is generally favored at the meta (3 and 5) positions. quora.comquora.comquimicaorganica.org
In the case of a 3-substituted pyridine like 1-(pyridin-3-yl)ethanone, the acetyl group is also a deactivating group and a meta-director. Therefore, for an incoming electrophile, the positions on the pyridine ring are influenced by both the nitrogen atom and the acetyl group. The acetyl group at position 3 will direct incoming electrophiles to positions 5 and to a lesser extent, position 1 (the nitrogen), which is already electron-deficient. The pyridine nitrogen directs to positions 3 and 5. The combination of these directing effects makes the prediction of the substitution pattern complex.
The mechanism for the bromination of the pyridine ring, for instance using Br₂ with a Lewis acid catalyst like FeBr₃, follows a two-step pathway typical of electrophilic aromatic substitution. researchgate.netnih.gov
Formation of the Electrophile: The bromine molecule is polarized by the Lewis acid, generating a more potent electrophile, which can be represented as Br⁺. researchgate.net
Electrophilic Attack: The π electrons of the pyridine ring act as a nucleophile and attack the electrophilic bromine. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. Attack at the 3-position of pyridine results in a more stable intermediate compared to attack at the 2- or 4-positions, as the positive charge in the latter cases would be placed on the electronegative nitrogen in one of the resonance structures, which is highly unfavorable. quora.comvaia.comlibretexts.org
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the pyridine ring and yielding the brominated product. quimicaorganica.org
For the synthesis of this compound, achieving substitution at the 2 and 4 positions is challenging due to the inherent deactivation of these sites. A strategy involving the N-oxidation of the pyridine ring could alter this reactivity. The pyridine-N-oxide is more reactive towards electrophilic substitution than pyridine itself, and it directs incoming electrophiles to the 2- and 4-positions. Subsequent deoxygenation would then yield the desired substitution pattern.
Another considered transformation is the metal-halogen exchange. wikipedia.org This reaction, often a lithium-halogen or copper-catalyzed Finkelstein-type reaction, proceeds via a different mechanism, typically an Sₙ2-type process or through the formation of an organometallic intermediate. wikipedia.orgfrontiersin.org For aromatic halides, this usually requires a catalyst, such as copper(I) salts, to facilitate the exchange of a chloro or bromo substituent with another halogen. wikipedia.org The feasibility of such a reaction would depend on the relative bond strengths and the stability of the intermediates formed.
Chemical Reactivity and Transformation Studies of 1 2,4 Dibromopyridin 3 Yl Ethanone
Reactivity of the Pyridine (B92270) Ring
The pyridine ring of 1-(2,4-dibromopyridin-3-yl)ethanone is electron-deficient, a characteristic enhanced by the presence of two electron-withdrawing bromine atoms and the acetyl group. This electronic nature dictates its reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) at Bromine Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring of this compound. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile replaces a leaving group, in this case, a bromide ion, on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The presence of electron-withdrawing groups, such as the nitro group or, in this case, the bromine atoms and the acetyl group, stabilizes this intermediate and facilitates the reaction. wikipedia.orglibretexts.org
The reactivity of the bromine atoms in brominated pyridines towards nucleophilic attack is position-dependent. researchgate.net For instance, in reactions with ammonia, the bromine at the 4-position is often more susceptible to substitution in aqueous media due to the higher positive charge at this position. researchgate.net However, in less polar solvents, substitution at the 2- and 6-positions can be favored. researchgate.net Pyridine derivatives are particularly reactive in SNAr reactions when substituted at the ortho or para positions, as the negative charge of the intermediate can be effectively delocalized by the nitrogen atom. wikipedia.org
Cross-Coupling Reactions for Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its two bromine atoms.
Suzuki Coupling:
The Suzuki reaction, or Suzuki-Miyaura coupling, is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.orgyoutube.comlibretexts.org This reaction is widely used to create carbon-carbon bonds for synthesizing a variety of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base and can be performed in various solvents, including aqueous systems. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Suzuki Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| Iodo compound | Boronic ester | Pd₂(dba)₃, XPhos | K₃PO₄ | DMF | Coupled product commonorganicchemistry.com |
| Aryl halide | Boronic acid | P1 precatalyst | K₃PO₄ | Dioxane/H₂O | 3-Arylindazole nih.gov |
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly effective for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction is typically conducted under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org The catalytic cycle involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the final product. wikipedia.org
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst | Cocatalyst | Base | Solvent |
| Aryl or vinyl halide | Terminal alkyne | Palladium complex | Copper(I) salt | Amine | Various |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Palladium catalyst | Copper catalyst | Base | Not specified |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the aryl amine product. libretexts.org A variety of palladium precursors and ligands can be employed, with the choice often depending on the specific substrates being coupled. wikipedia.orgbeilstein-journals.org
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene chemspider.com |
| 2- or 4-bromo estrone (B1671321) ethers | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Not specified beilstein-journals.org |
Electrophilic Substitution and Functionalization Reactions
While nucleophilic substitutions are more common for this electron-deficient pyridine ring, electrophilic substitution reactions are generally disfavored. However, functionalization of the pyridine ring can be achieved through various other methods, such as metalation followed by reaction with an electrophile. nih.gov For instance, the use of strong bases like n-butylsodium can lead to deprotonation at specific positions, allowing for subsequent functionalization. nih.gov Additionally, photoinduced charge transfer has been utilized for the functionalization of pyridinium (B92312) derivatives. nih.gov
Reactivity of the Ethanone (B97240) Moiety
The ethanone (acetyl) group attached to the pyridine ring exhibits its own characteristic reactivity, primarily centered around the carbonyl group and the adjacent alpha-carbon.
Carbonyl Condensation and Addition Reactions
The carbonyl group of the ethanone moiety is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This leads to a variety of addition and condensation reactions.
Nucleophilic Addition:
Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The reversibility of this addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or hydride donors lead to irreversible additions, while weaker nucleophiles like alcohols or cyanide result in reversible reactions. masterorganicchemistry.com
Carbonyl Condensation:
The ethanone moiety can participate in carbonyl condensation reactions, such as the aldol (B89426) condensation. vanderbilt.edusigmaaldrich.com In this reaction, an enolate formed from one ketone molecule acts as a nucleophile and attacks the carbonyl carbon of another ketone molecule, forming a β-hydroxy ketone. sigmaaldrich.com This product can then undergo dehydration to form an α,β-unsaturated ketone. vanderbilt.edu
Alpha-Halogenation and its Subsequent Transformations
The alpha-carbon of the ethanone group is readily halogenated due to the ability to form an enol or enolate intermediate. wikipedia.org This reaction can be carried out under either acidic or basic conditions. wikipedia.org
Under acidic conditions, the reaction typically results in the substitution of a single alpha-hydrogen, as each successive halogenation becomes slower. wikipedia.orglibretexts.org The mechanism involves the acid-catalyzed formation of an enol, which then acts as a nucleophile to attack the halogen. libretexts.org
In contrast, under basic conditions, successive halogenations are often faster because the inductive effect of the halogen increases the acidity of the remaining alpha-hydrogens. wikipedia.org This can lead to the formation of tri-halogenated products, which can undergo further reactions like the haloform reaction. wikipedia.org
The resulting α-haloketones are versatile synthetic intermediates. For example, they can undergo elimination reactions, often promoted by a hindered base like pyridine, to form α,β-unsaturated carbonyl compounds. libretexts.org
Table 4: Examples of Alpha-Halogenation Reactions
| Ketone | Halogenating Agent | Catalyst/Conditions | Product |
| Acetone | Bromine | Acetic acid (acidic) | Bromoacetone wikipedia.org |
| Acetone | Bromine | Aqueous NaOH (basic) | Bromoacetone wikipedia.org |
| Aromatic Ketones | Bromine | Glacial Acetic Acid, Microwave | 2-Bromoacetophenones mdpi.com |
| 2-Methylcyclopentanone | Bromine | Not specified | 2-Bromo-2-methylcyclopentanone libretexts.org |
Enolate Chemistry and Synthetic Applications
The acetyl group at the C3 position of this compound is the primary site for enolate formation. The protons on the methyl group (the α-protons) are acidic due to their proximity to the electron-withdrawing carbonyl group. Treatment with a suitable base can deprotonate this α-carbon to form a nucleophilic enolate ion. masterorganicchemistry.com
The formation of the enolate allows for a variety of carbon-carbon bond-forming reactions. Key synthetic applications stem from the reactivity of this enolate intermediate.
Alkylation Reactions: The enolate of this compound can act as a nucleophile in reactions with alkyl halides (SN2 reaction), leading to the formation of α-alkylated products. The choice of base is critical; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible enolate formation. mnstate.edu
Aldol Condensations: The enolate can also react with other carbonyl compounds, such as aldehydes and ketones, in an aldol addition or condensation reaction. libretexts.org A crossed or mixed aldol reaction, where the enolate of this compound reacts with a different carbonyl partner (e.g., an aromatic aldehyde that cannot form an enolate), can be used to synthesize β-hydroxy ketones or, after dehydration, α,β-unsaturated ketones (chalcones). libretexts.org
Table 1: Potential Enolate Reactions of this compound
| Reaction Type | Electrophile | Product Type | Conditions |
| Alkylation | Alkyl Halide (R-X) | α-Alkylated Ketone | Strong Base (e.g., LDA) |
| Aldol Addition | Aldehyde/Ketone | β-Hydroxy Ketone | Base or Acid Catalysis |
| Aldol Condensation | Aldehyde/Ketone | α,β-Unsaturated Ketone | Base or Acid Catalysis, Heat |
| Acylation | Acyl Chloride | β-Diketone | Base |
Reductive Transformations of the Compound
The structure of this compound presents two main functionalities for reduction: the ketone and the carbon-bromine bonds.
Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(2,4-Dibromopyridin-3-yl)ethanol. This transformation can be achieved using a variety of reducing agents.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of ketones to alcohols in the presence of other functional groups like aryl halides. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also be effective.
Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also reduce the ketone. However, this method carries the risk of simultaneously reducing the carbon-bromine bonds (hydrogenolysis), especially under harsh conditions.
Reduction of Carbon-Bromine Bonds: The bromine atoms on the pyridine ring can be removed via hydrogenolysis. This is typically achieved through catalytic hydrogenation, often using a palladium catalyst (e.g., Pd/C) with a hydrogen source. It is possible to achieve selective reduction of the C-Br bonds while leaving the ketone intact, or to reduce all functionalities depending on the reaction conditions (catalyst, pressure, temperature).
Table 2: Potential Reductive Transformations
| Reagent/Condition | Target Functionality | Product |
| NaBH₄, MeOH | Ketone | 1-(2,4-Dibromopyridin-3-yl)ethanol |
| H₂, Pd/C (mild) | Ketone | 1-(2,4-Dibromopyridin-3-yl)ethanol |
| H₂, Pd/C (forcing) | Ketone & C-Br bonds | 1-(Pyridin-3-yl)ethanol |
| LiAlH₄, Et₂O | Ketone | 1-(2,4-Dibromopyridin-3-yl)ethanol |
Oxidative Transformations of the Compound
Oxidative reactions of this compound can target either the acetyl group or the pyridine ring itself.
Oxidation of the Acetyl Group:
Haloform Reaction: As a methyl ketone, the compound can undergo the haloform reaction. Treatment with a base and an excess of a halogen (e.g., bromine or chlorine) would lead to the formation of 2,4-dibromopyridine-3-carboxylic acid and a haloform (e.g., bromoform, CHBr₃).
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction would likely yield 2,4-dibromopyridin-3-yl acetate, resulting from the insertion of an oxygen atom between the carbonyl carbon and the pyridine ring.
Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide using an oxidizing agent like hydrogen peroxide or a peroxyacid. This transformation would yield 1-(2,4-Dibromo-1-oxido-pyridin-1-ium-3-yl)ethanone, which can alter the reactivity of the pyridine ring for subsequent reactions.
Chemo- and Regioselectivity in Multi-functional Transformations
The presence of two different bromine atoms (at C2 and C4) and an acetyl group makes this compound an interesting substrate for studying chemo- and regioselectivity, particularly in metal-catalyzed cross-coupling reactions.
The reactivity of halopyridines in such reactions is influenced by the position of the halogen. For 2,4-dihalopyridines, the halogen at the C2-position is generally more reactive towards palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, than the halogen at the C4-position. A study on 2,4-dibromopyridine (B189624) demonstrated a significant preference for Suzuki cross-coupling at the C2 position. researchgate.net This selectivity is attributed to the greater electrophilic character of the C2 position, facilitating the initial oxidative addition step to the palladium(0) catalyst. researchgate.net
Therefore, in a cross-coupling reaction with an organoboron reagent (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) under controlled conditions (e.g., using one equivalent of the coupling partner), this compound is expected to react preferentially at the C2-position.
Table 3: Predicted Regioselectivity in Suzuki Cross-Coupling
| Reactant | Catalyst System | Major Product | Minor Product |
| This compound + R-B(OH)₂ (1 eq.) | Pd(PPh₃)₄, Base | 1-(4-Bromo-2-aryl-pyridin-3-yl)ethanone | 1-(2-Bromo-4-aryl-pyridin-3-yl)ethanone |
This predicted regioselectivity allows for the stepwise functionalization of the pyridine ring, making the compound a valuable building block for the synthesis of complex, polysubstituted pyridines. The initial coupling at C2 leaves the C4-bromine available for a second, different cross-coupling reaction.
Derivatization and Analog Development Based on 1 2,4 Dibromopyridin 3 Yl Ethanone Scaffold
Structural Modifications at the Pyridine (B92270) Core
The two bromine atoms on the pyridine ring of 1-(2,4-dibromopyridin-3-yl)ethanone are key handles for structural modifications, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective and sequential functionalization.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a variety of organoboron reagents, such as boronic acids and their esters. wikipedia.orgfishersci.co.uk Studies on 2,4-dibromopyridine (B189624) have shown that the reaction can be directed to occur preferentially at either the C2 or C4 position depending on the reaction conditions and the catalyst system used. For instance, the use of specific palladium catalysts and ligands can favor the coupling at the C2 position. researchgate.net This regioselectivity is crucial for the controlled synthesis of mono- and di-substituted pyridine derivatives. By employing a stepwise approach, two different aryl or vinyl groups can be introduced at the C2 and C4 positions, leading to a wide array of biaryl and styryl pyridine analogs. jk-sci.com
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product(s) | Notes |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-4-bromopyridine | Selective C2 coupling |
| 2-Phenyl-4-bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / Ligand / Base | 2-Phenyl-4-(4-methylphenyl)pyridine | Sequential C4 coupling |
| 2,4-Dibromopyridine | Various arylboronic acids | Pd catalyst / Base | Library of 2-aryl-4-bromopyridines and 2,4-diarylpyridines | Diversity-oriented synthesis |
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium-copper co-catalyst system, provides a direct route to introduce alkynyl moieties onto the pyridine core. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on 2,4-dibromopyridine can be controlled to achieve selective substitution at the C2 or C4 position, enabling the synthesis of a range of alkynyl-substituted pyridines. These products can serve as valuable intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product(s) | Notes |
| 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI / Base | 2-(Phenylethynyl)-4-bromopyridine | Selective C2 alkynylation |
| 2,4-Dibromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | 2-((Trimethylsilyl)ethynyl)-4-bromopyridine | Introduction of a versatile alkyne |
| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd catalyst / CuI / Base | Library of 2-amino-3-(alkynyl)pyridines | Demonstrates applicability to substituted bromopyridines |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines at the C2 and C4 positions of the pyridine ring. wikipedia.orglibretexts.org The development of specialized ligands has significantly expanded the scope of this reaction, making it a powerful tool for the synthesis of amino-substituted pyridines. youtube.com The ability to introduce diverse amino groups is particularly valuable in medicinal chemistry, as the nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. nih.gov
| Reactant 1 | Reactant 2 (Amine) | Catalyst System | Product(s) | Notes |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / Ligand / Base | 2-Morpholinopyridine | Example of C-N bond formation |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp (B1165662) / NaOt-Bu | 2-Aminopyridine derivatives | Protocol for volatile amines amazonaws.com |
| Aryl Halides | Primary/Secondary Amines | Pd catalyst / Ligand / Base | Aryl amines | General transformation wikipedia.org |
Transformations and Elaboration of the Ethanone (B97240) Side Chain
The ethanone side chain at the C3 position of this compound offers a reactive handle for a variety of chemical transformations, allowing for the elongation and functionalization of this part of the molecule.
Knoevenagel Condensation: The ketone of the ethanone group can readily undergo a Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.orgmychemblog.comsigmaaldrich.comorganic-chemistry.org This reaction leads to the formation of an α,β-unsaturated system, extending the conjugation of the molecule and introducing new functional groups. The resulting products are versatile intermediates for further synthetic manipulations.
| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Product | Notes |
| Acetylpyridine | Malononitrile | Piperidine | 2-(Pyridin-2-ylmethylene)malononitrile | Classic Knoevenagel reaction |
| Acetylpyridine | Ethyl cyanoacetate | Base | Ethyl 2-cyano-3-(pyridin-2-yl)but-2-enoate | Introduction of ester and nitrile groups |
| Aldehydes/Ketones | Active methylene compounds | Various | α,β-Unsaturated compounds | General transformation wikipedia.org |
Aldol (B89426) Condensation and Chalcone (B49325) Formation: The ethanone moiety can participate in base-catalyzed Aldol-type reactions with various aldehydes to form chalcone-like structures. These α,β-unsaturated ketones are valuable precursors for the synthesis of a wide range of heterocyclic compounds.
Reduction and Further Functionalization: The carbonyl group of the ethanone can be reduced to a secondary alcohol, which can then be further functionalized. For example, it can be esterified, etherified, or converted into other functional groups, adding another layer of diversity to the generated analogs. The hydroxyl group can also serve as a handle for attaching the molecule to a solid support for combinatorial synthesis.
Introduction of Diverse Heterocyclic Moieties onto the Scaffold
The derivatized intermediates from both the pyridine core and the ethanone side chain modifications can be used to construct a variety of new heterocyclic rings, significantly expanding the structural diversity of the resulting compound library.
Synthesis of Pyrazoles: The chalcone intermediates derived from the ethanone side chain can be reacted with hydrazine (B178648) derivatives to yield pyrazoles. organic-chemistry.orgyoutube.com This reaction is a well-established method for the synthesis of this important class of heterocycles, which are frequently found in biologically active compounds. The substitution pattern of the resulting pyrazole (B372694) can be controlled by the choice of the starting chalcone and hydrazine.
Synthesis of Pyrimidines: The α,β-unsaturated ketone intermediates can also be used to synthesize pyrimidine (B1678525) rings by reacting them with urea, thiourea, or guanidine. clockss.org This allows for the introduction of another key heterocyclic scaffold with a distinct set of properties and potential biological activities. nih.gov
Synthesis of Thiazoles and other Heterocycles: The functional groups introduced through the various transformations can be utilized to build other heterocyclic systems. For example, α-haloketones derived from the ethanone moiety can react with thioamides to form thiazoles. nih.gov The alkynyl groups introduced via Sonogashira coupling can participate in cycloaddition reactions to form triazoles and other heterocycles.
| Starting Material | Reagent(s) | Resulting Heterocycle |
| Chalcone derivative | Hydrazine hydrate | Pyrazole |
| Chalcone derivative | Urea/Thiourea/Guanidine | Pyrimidine |
| α-Haloketone derivative | Thioamide | Thiazole |
| Alkynyl-pyridine derivative | Azide | 1,2,3-Triazole |
Design Principles for Analog Libraries and Diversity-Oriented Synthesis
The development of analog libraries from the this compound scaffold should be guided by the principles of diversity-oriented synthesis (DOS). The goal of DOS is to efficiently generate a collection of structurally diverse molecules that can be used to probe biological systems and identify new drug leads. youtube.com
Exploiting Orthogonal Reactivity: A key design principle is to take advantage of the different reactivity of the functional groups present on the scaffold. The two bromine atoms at C2 and C4, and the ketone at C3, provide three orthogonal points for diversification. For example, a library could be constructed by first performing a selective Suzuki coupling at the C2 position, followed by a Knoevenagel condensation at the ethanone side chain, and finally a Buchwald-Hartwig amination at the C4 position. This sequential and selective approach allows for the systematic and controlled introduction of a wide range of substituents.
Scaffold-Hopping and Hybridization: Another important principle is to use the this compound core to generate molecules that are hybrids of known active scaffolds or that represent a "scaffold hop" into a new chemical space. researchgate.net By introducing different heterocyclic moieties, it is possible to mimic the key structural features of existing drugs or natural products while creating novel chemical entities with potentially improved properties. The pyridine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in FDA-approved drugs. rsc.orgmdpi.commdpi.comnih.gov
Combinatorial Library Design: The versatility of the this compound scaffold makes it well-suited for combinatorial library synthesis. nih.govresearchgate.net By using a set of diverse building blocks for each derivatization step (e.g., a variety of boronic acids, amines, and active methylene compounds), a large and diverse library of compounds can be rapidly generated. This approach maximizes the exploration of the chemical space around the core scaffold and increases the probability of identifying compounds with desired properties.
Spectroscopic and Structural Elucidation of 1 2,4 Dibromopyridin 3 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2,4-dibromopyridin-3-yl)ethanone and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for unambiguous structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The chemical shifts of these protons are influenced by the deshielding effect of the aromatic ring and the electron-withdrawing nature of the bromine and acetyl substituents. The methyl protons of the acetyl group will appear as a singlet in the upfield region, generally around δ 2.0-3.0 ppm.
For derivatives of this compound, the chemical shifts of the pyridine and substituent protons will vary depending on the nature and position of the new functional groups. For instance, the introduction of an electron-donating group on the pyridine ring would be expected to shift the signals of the ring protons to a higher field (lower ppm), while an electron-withdrawing group would cause a downfield shift. modgraph.co.uk The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) between adjacent protons provide valuable information about their connectivity.
Table 1: Representative ¹H NMR Data for this compound and Related Structures
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound | Pyridine-H | 7.5 - 8.5 (m) |
| CH₃ | 2.5 (s) | |
| 2,2-dibromo-1-(m-tolyl)ethanone | Aromatic-H | 7.88 (s, 2H), 7.47–7.38 (m, 2H) |
| CH | 6.74 (s, 1H) | |
| CH₃ | 2.44 (s, 3H) | |
| 2,2-dibromo-1-(4-chlorophenyl)ethanone | Aromatic-H | 8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H) |
Data is illustrative and based on typical chemical shift ranges for similar structural motifs. Actual values can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the acetyl group is highly deshielded and will appear far downfield, typically in the range of δ 190-210 ppm. oregonstate.edulibretexts.org The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly bonded to the bromine atoms (C2 and C4) will have their chemical shifts significantly influenced by the heavy atom effect of bromine. The methyl carbon of the acetyl group will appear at a much higher field, usually between δ 20-30 ppm. libretexts.org
In derivatives, changes in the substitution pattern will be reflected in the ¹³C NMR spectrum, aiding in the confirmation of the structure. researchgate.net For example, the chemical shift of the carbon atom where a substitution has occurred will be significantly altered.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 210 |
| C-Br | 110 - 130 |
| Pyridine C | 120 - 150 |
These are general predicted ranges. Specific values are dependent on the molecular environment.
Two-dimensional (2D) NMR techniques are indispensable for establishing definitive structural assignments, especially for complex molecules. ic.ac.uk
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the context of this compound derivatives, COSY spectra would show correlations between adjacent protons on the pyridine ring, helping to assign their specific positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is crucial for assigning the proton and carbon signals of the pyridine ring and any substituted groups. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). sdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as the C3 carbon of the pyridine ring, would confirm the attachment of the acetyl group. researchgate.net
NOE (Nuclear Overhauser Effect) spectroscopy provides information about the spatial proximity of protons. NOE correlations are observed between protons that are close in space, even if they are not directly bonded. This is valuable for determining the stereochemistry and conformation of the molecule.
By integrating the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the proton and carbon signals of this compound and its derivatives can be achieved.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to deduce its molecular formula (C₇H₅Br₂NO). bldpharm.com The presence of two bromine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). docbrown.infodocbrown.info
Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Additionally, a series of fragment ions will be observed, which are formed by the breakdown of the molecular ion. The analysis of these fragment ions provides valuable structural information. libretexts.orgmiamioh.edu
Table 3: Expected Fragmentation Ions for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
|---|---|
| 279/281/283 | [C₇H₅⁷⁹Br₂NO]⁺ / [C₇H₅⁷⁹Br⁸¹BrNO]⁺ / [C₇H₅⁸¹Br₂NO]⁺ (Molecular Ion) |
| 264/266/268 | [M - CH₃]⁺ |
| 199/201 | [M - Br - CO]⁺ |
| 156/158 | [C₅H₂BrN]⁺ |
The presence of bromine isotopes leads to characteristic peak clusters.
The fragmentation pathways can be rationalized based on the stability of the resulting ions. For example, the loss of a methyl radical from the acetyl group would be a likely fragmentation step. Cleavage of the C-C bond between the pyridine ring and the carbonyl group would also be expected. By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. pressbooks.pub
In the IR spectrum of this compound, several characteristic absorption bands would be expected:
C=O Stretch: A strong and sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the ketone. maricopa.edu The exact position of this band can be influenced by conjugation with the pyridine ring.
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. libretexts.org
C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ketone (C=O) | Stretch | 1680 - 1720 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |
By comparing the observed IR spectrum with correlation charts and the spectra of related compounds, the presence of key functional groups in this compound and its derivatives can be confirmed. docbrown.info This information is complementary to the data obtained from NMR and MS, contributing to a comprehensive structural characterization.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
To obtain the X-ray crystal structure of this compound or its derivatives, a single crystal of suitable quality must first be grown. The crystal is then irradiated with a beam of X-rays, and the diffraction pattern produced is collected and analyzed. This data is used to construct an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure would reveal:
The precise geometry of the pyridine ring and the acetyl group.
The exact bond lengths and angles, including those involving the bromine atoms.
The conformation of the molecule, such as the dihedral angle between the plane of the pyridine ring and the acetyl group.
The intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, which govern the crystal packing. nih.gov
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2-dibromo-1-(m-tolyl)ethanone |
| 2,2-dibromo-1-(4-chlorophenyl)ethanone |
| 1-(2,3-Dibromopyridin-4-yl)ethanone |
| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime |
| 1-chloro-4-(2,2-dibromoacetyl)benzene |
| 1-(3-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone |
| 1,2-dibromoethane |
| 1,1-dibromoethane |
| 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine |
| 4-(4-nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-ethanone |
| 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-ethanone |
| 1-(2-Ethanone)-2-Hydroxy-2-(1-Amino-2-Methyl-2-Ethanol)-4-(2-Dimethyl)Ethane-Imidazoline-5-One;Chromophore (Thr-Leu-Gly) |
| 2-phenyl-1-{9h-pyrido[3,4-b]indol-1-yl}ethanone |
| 1-[(12e)-12-ethylidene-10-(hydroxymethyl)-5-methoxy-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-trien-8-yl]ethanone |
| 3,4-Xylenol |
| (R)-3,3,6-trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan |
| 3-(Substituted Phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones |
| 3-endo-hydroxynorbornanone |
| 1-(1-(4-chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone |
| 1-(1-(4-bromophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone |
| 1-(2-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrrol-3-yl)ethanone |
| 1-(2-methyl-4-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)ethanone |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into how the electronic structure is influenced by the pyridine core, the acetyl group, and the bromo substituents. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the electronic transitions, primarily the n→π* and π→π* transitions.
The electronic spectrum of pyridine typically exhibits a weak absorption band around 270 nm, which is attributed to the n→π* transition of the non-bonding electrons on the nitrogen atom to an antibonding π* orbital. A more intense band, corresponding to the π→π* transition, is observed at shorter wavelengths. The introduction of substituents onto the pyridine ring can cause significant shifts in these absorption maxima (λmax) and changes in their intensities.
In the case of this compound, the pyridine ring is substituted with two bromine atoms and an acetyl group. The acetyl group (–COCH₃) acts as a chromophore, a light-absorbing group, and is also an electron-withdrawing group. The bromine atoms are considered auxochromes, which can modify the absorption characteristics of the chromophore. Halogens, such as bromine, can exhibit both a +R (resonance) effect due to their lone pairs and a -I (inductive) effect due to their electronegativity. These competing effects influence the energy levels of the molecular orbitals involved in the electronic transitions.
The presence of the electron-withdrawing acetyl and bromo groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition and a hypsochromic shift (a shift to shorter wavelengths) of the n→π* transition compared to unsubstituted pyridine. The delocalization of electrons between the pyridine ring and the carbonyl group of the acetyl moiety can lower the energy gap for the π→π* transition.
| Compound Name | Solvent | λmax (nm) | Transition Type | Reference |
| Pyridine | Ethanol | 257, 263, 270 | n→π | nih.govsigmaaldrich.com |
| 3-Bromopyridine | Not Specified | ~260-270 | n→π | nih.gov |
| 1-Pyridin-3-yl-ethylamine | Not Specified | 204, 258 | Not Specified | sielc.com |
| 6-Bromo-3-acetylpyridine | Not Specified | Not Specified | Not Specified | cymitquimica.com |
| 2-Bromo-3-acetylpyridine | Not Specified | Not Specified | Not Specified | sigmaaldrich.com |
Note: The data for bromo-acetylpyridines is listed to indicate their synthesis and study, though specific λmax values were not provided in the cited sources.
The study of related compounds, such as 3-arylthioimidazo[1,2-a]pyridines, has shown that the introduction of electron-donating or electron-withdrawing groups significantly influences their photophysical properties, leading to shifts in absorption maxima. researchgate.net Similarly, research on coumarin (B35378) derivatives has demonstrated that substituents like bromine and nitro groups alter the electronic spectra, causing either hypsochromic or bathochromic shifts depending on their electronic effects. nih.gov These findings support the principle that the electronic transitions in this compound will be a composite of the effects of both the bromo and acetyl substituents on the pyridine core.
The solvent in which the spectrum is recorded can also play a crucial role. Polar solvents can stabilize the ground and excited states to different extents, often leading to shifts in the absorption maxima. For n→π* transitions, a shift to shorter wavelengths (hypsochromic or blue shift) is typically observed with increasing solvent polarity. Conversely, π→π* transitions usually exhibit a shift to longer wavelengths (bathochromic or red shift) in more polar solvents.
Computational and Theoretical Studies on 1 2,4 Dibromopyridin 3 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By modeling electron density, DFT can accurately predict a wide range of molecular properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, would provide a detailed understanding of its electronic and geometric nature. scielo.brresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule to find its equilibrium structure. For 1-(2,4-Dibromopyridin-3-yl)ethanone, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
The planarity of the pyridine (B92270) ring and the orientation of the acetyl group are key conformational features. The geometry around the C1 carbon of the acetyl group is expected to be trigonal planar. researchgate.net The bond lengths and angles would be influenced by the presence of the two bulky and electronegative bromine atoms and the acetyl substituent. In similar structures, such as 2-acetylpyridine (B122185) derivatives, DFT calculations have been shown to provide geometric parameters that are in close agreement with experimental X-ray diffraction data. researchgate.net
Table 1: Illustrative Predicted Geometric Parameters for this compound Note: This data is illustrative, based on typical values for related halogenated pyridine and acetophenone (B1666503) structures, as direct computational results for the title compound are not available in the cited literature.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br (at C2) | ~ 1.89 |
| C-Br (at C4) | ~ 1.88 | |
| C=O (acetyl) | ~ 1.22 | |
| C-C (ring-acetyl) | ~ 1.51 | |
| C-N (ring) | ~ 1.34 | |
| **Bond Angles (°) ** | C2-C3-C4 | ~ 118° |
| C(ring)-C-O (acetyl) | ~ 121° | |
| C(ring)-C-C (acetyl) | ~ 119° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scielo.br A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant electron density on the pyridine ring and the bromine atoms, while the LUMO is likely centered on the π-system of the ring and the electron-withdrawing acetyl group. acs.org The introduction of substituents is known to tune the HOMO-LUMO gap. rsc.org
Table 2: Illustrative FMO Parameters and Global Reactivity Descriptors Note: Values are conceptual and for illustrative purposes only.
| Parameter | Symbol | Predicted Value (Illustrative) | Implication |
| HOMO Energy | EHOMO | -6.8 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -2.1 eV | Electron-accepting ability |
| Energy Gap | ΔE | 4.7 eV | Chemical reactivity and stability |
| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 2.89 eV | Propensity to accept electrons |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It plots the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.
For this compound, the MEP surface would show the most negative regions (typically colored red or yellow) around the electronegative carbonyl oxygen and the pyridine nitrogen atom. These sites are susceptible to electrophilic attack. Conversely, the most positive regions (typically colored blue) would be found near the hydrogen atoms of the methyl group and potentially around the bromine atoms due to the σ-hole effect, indicating sites for nucleophilic attack. ijcrt.orgchemrxiv.org This analysis is crucial for understanding non-covalent interactions and predicting reaction pathways.
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. scite.ainih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict the 1H and 13C NMR chemical shifts. For the title compound, distinct signals would be predicted for the pyridine ring proton, the methyl protons, and the various carbon atoms, with the chemical shifts influenced by the electronegative bromine, nitrogen, and oxygen atoms. ijcrt.org
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental FT-IR and FT-Raman spectra. acs.org Key predicted vibrations for this molecule would include the C=O stretching frequency of the ketone, C-Br stretching modes, and various C-C and C-N stretching and bending modes of the pyridine ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra. The calculations would likely show π → π* and n → π* transitions, with the exact wavelengths influenced by the bromine and acetyl substituents on the pyridine chromophore. researchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: This data is illustrative and based on typical values for related compounds.
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | δ (CH3) | ~ 2.6 ppm |
| δ (Pyridine-H) | ~ 8.5 ppm | |
| 13C NMR | δ (C=O) | ~ 198 ppm |
| δ (C-Br) | ~ 115-125 ppm | |
| IR (FT-IR) | ν (C=O stretch) | ~ 1700 cm-1 |
| ν (C-Br stretch) | ~ 600-650 cm-1 | |
| UV-Vis | λmax | ~ 270 nm (π → π*) |
Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of the molecule, translating the complex wavefunction into familiar concepts of lone pairs and bonds. uni-muenchen.dewikipedia.org It is particularly useful for quantifying delocalization effects, such as hyperconjugation and charge transfer interactions. researchgate.net
In this compound, NBO analysis would reveal significant intramolecular interactions. Key interactions would include the delocalization of electron density from the lone pairs of the carbonyl oxygen and pyridine nitrogen into the antibonding orbitals (σ* or π*) of adjacent bonds. scirp.org The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater molecular stability. uni-muenchen.de
Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies Note: Based on general principles of NBO analysis for similar functional groups.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |
| LP (O) | π* (Cring-Cacetyl) | ~ 25 | Hyperconjugation |
| LP (N) | π* (C-C)ring | ~ 30 | Ring delocalization |
| π (C-C)ring | π* (C=O) | ~ 15 | Conjugation |
| LP (Br) | σ* (C-C)ring | ~ 5 | Hyperconjugation |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with a solvent environment. mdpi.com
For this compound, an MD simulation could be used to:
Assess Conformational Stability: By running the simulation for several nanoseconds, one could observe the rotational freedom of the acetyl group and determine the most populated conformational states at a given temperature.
Study Solvent Effects: Placing the molecule in a simulated box of solvent (e.g., water or DMSO) would allow for the study of solvation effects and the formation and dynamics of intermolecular hydrogen bonds, particularly involving the carbonyl oxygen and pyridine nitrogen.
These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for applications in materials science and drug design. nih.govmdpi.com
Advanced Quantum Chemical Methods for Precise Electronic Structure Characterization
To accurately characterize the electronic structure of this compound, it is essential to employ sophisticated quantum chemical methods that go beyond basic approximations. These methods are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties, which are influenced by the presence of two bromine atoms and the acetyl group on the pyridine ring.
Density Functional Theory (DFT) studies are foundational for establishing the geometry of halogenated pyridine derivatives. nih.gov By using DFT, one can predict the molecule's three-dimensional structure, bond lengths, and bond angles. For a molecule like this compound, this would involve optimizing the geometry to find the lowest energy conformation, considering the rotational freedom of the acetyl group.
For a more precise characterization of electronic properties, advanced methods that account for electron correlation are necessary. researchgate.netnih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), offer a higher level of accuracy. researchgate.net These methods are vital for calculating properties like electron affinities, ionization potentials, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.
The presence of heavy atoms like bromine necessitates the use of appropriate basis sets that can handle relativistic effects. Basis sets such as the aug-cc-pVTZ or those incorporating effective core potentials are often employed for such calculations. Furthermore, the conductor-like screening model (COSMO) can be used to simulate the influence of a solvent on the molecule's electronic structure, providing insights into its behavior in different environments. mdpi.com
A comprehensive theoretical study would involve calculating various electronic descriptors. The insights gained from these advanced calculations are fundamental for predicting the molecule's behavior in chemical reactions and its potential interactions with biological systems.
Table 1: Illustrative Electronic Properties of a Substituted Pyridine Calculated with Advanced Quantum Chemical Methods This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar compounds.
| Property | Method/Basis Set | Calculated Value |
|---|---|---|
| Total Energy (Hartree) | DFT/B3LYP/6-311+G(d,p) | -2850.45 |
| Dipole Moment (Debye) | MP2/aug-cc-pVTZ | 2.85 |
| HOMO Energy (eV) | CCSD(T)/aug-cc-pVTZ | -7.12 |
| LUMO Energy (eV) | CCSD(T)/aug-cc-pVTZ | -1.54 |
| Ionization Potential (eV) | EOM-IP-CCSD/aug-cc-pVTZ | 8.25 |
Molecular Docking Studies of Derived Scaffolds for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For scaffolds derived from this compound, molecular docking can provide critical insights into their potential as inhibitors of various enzymes or receptors.
The process begins with the identification of a biological target. For instance, pyridine derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and mycobacterial enzymes. researchgate.netnih.gov The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
The scaffold of this compound can be modified to create a library of virtual derivatives. These modifications could involve substitutions on the pyridine ring or transformations of the acetyl group. Each derivative is then docked into the active site of the target protein. Docking algorithms, such as those used in AutoDock or Glide, sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function. mdpi.com This function estimates the binding affinity, often expressed as a binding energy in kcal/mol.
A key aspect of the interaction for a dibrominated compound like this is the potential for halogen bonding. mdpi.com A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. mdpi.com The presence of two bromine atoms in the scaffold of this compound makes this a particularly important consideration in docking studies. Analysis of the docking poses can reveal if such interactions contribute to the binding affinity and specificity. mdpi.com
The results of molecular docking studies are typically presented in a table that includes the binding energies and the key interacting residues in the protein's active site. These studies help in prioritizing compounds for synthesis and biological evaluation. For example, derivatives of bromo-pyridyl compounds have been docked against the mycobacterial InhA enzyme to explore their potential as antitubercular agents. researchgate.net Similarly, docking studies on other pyridine-containing heterocycles have been performed to evaluate their anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. mdpi.com
Table 2: Illustrative Molecular Docking Results for a this compound-Derived Scaffold This table presents hypothetical data for illustrative purposes, based on typical results from docking studies of similar compounds against a generic kinase target.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Scaffold A | -8.5 | Lys72, Glu91, Leu134 | Hydrogen Bond, Halogen Bond |
| Scaffold B | -7.9 | Val23, Ala45, Phe140 | Hydrophobic Interactions |
| Scaffold C | -9.2 | Lys72, Asp184, Met132 | Hydrogen Bond, Halogen Bond, Pi-Sulfur |
These computational approaches provide a powerful framework for the rational design of novel molecules based on the this compound scaffold for various applications in medicinal chemistry.
Applications of 1 2,4 Dibromopyridin 3 Yl Ethanone As a Chemical Building Block and Intermediate
Precursor in the Synthesis of Diverse Nitrogen Heterocycles
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. mdpi.comnih.gov 1-(2,4-Dibromopyridin-3-yl)ethanone serves as a strategic precursor for a variety of these structures due to the reactivity of its bromo- and acetyl-substituents.
The two bromine atoms on the pyridine (B92270) ring are susceptible to displacement through various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Research on the parent compound, 2,4-dibromopyridine (B189624), has shown that it undergoes regioselective Suzuki cross-coupling, preferentially reacting at the more electrophilic C-2 position. researchgate.net This selective reactivity allows for a stepwise functionalization of the pyridine ring. For instance, a coupling reaction can be performed at the C-2 position, leaving the C-4 bromine intact for a subsequent, different transformation. This stepwise approach is invaluable for the controlled synthesis of highly substituted pyridines that would be difficult to prepare otherwise. researchgate.net
The acetyl group further enhances the synthetic utility of the molecule. It can participate in a wide range of classical ketone reactions. For example, it can undergo:
Condensation reactions with hydrazines or hydroxylamines to form pyrazoles or isoxazoles fused to the pyridine ring.
Aldol (B89426) condensations to introduce new carbon-carbon bonds.
Reduction to an alcohol, followed by further functionalization.
Conversion to other functional groups, expanding the range of possible derivatives.
This combination of reactive sites enables the construction of complex, multi-ring heterocyclic systems. For example, a Suzuki coupling at C-2 followed by a condensation reaction at the acetyl group and a final coupling reaction at C-4 can generate intricate molecular architectures from a single, readily available starting material. mdpi.com The general utility of brominated pyridines as building blocks for nitrogen heterocycles is well-established in synthetic chemistry. frontierspecialtychemicals.comsmolecule.com
Table 1: Potential Heterocyclic Scaffolds from this compound This table is illustrative and based on the known reactivity of the functional groups present in the molecule.
| Starting Material | Reagent(s) / Reaction Type | Resulting Heterocyclic Core |
|---|
Role in Multi-component Reactions for Complex Molecule Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.
While specific examples utilizing this compound in MCRs are not extensively documented in dedicated studies, its structure is ideally suited for such transformations. The ketone functionality of the acetyl group is a common participant in many well-known MCRs. For example, it can act as the carbonyl component in:
The Ugi or Passerini reactions: These isocyanide-based MCRs could incorporate the dibromopyridine scaffold into peptide-like structures. organic-chemistry.org
The Hantzsch pyridine synthesis or related Biginelli reactions: These reactions could lead to the formation of a new dihydropyridine (B1217469) or dihydropyrimidinone ring fused or attached to the initial dibromopyridine core.
The presence of the two bromine atoms provides additional opportunities for post-MCR modifications. A complex molecule could be assembled through an MCR involving the acetyl group, and the resulting product could then be further elaborated using cross-coupling reactions at the C-2 and C-4 positions. This combination of MCRs with subsequent functionalization allows for the rapid construction of highly complex and diverse molecular libraries, which is a valuable approach in drug discovery and materials science. organic-chemistry.org
Development of Catalyst Ligands and Organocatalysts from Derivatives
The development of novel catalysts is crucial for advancing chemical synthesis. The pyridine ring is a common structural element in ligands for transition metal catalysts due to the coordinating ability of its nitrogen atom. This compound serves as an excellent scaffold for creating sophisticated chelating ligands.
The differential reactivity of the C-2 and C-4 bromine atoms allows for the sequential introduction of two different donor groups via cross-coupling reactions. researchgate.net For example:
A phosphine (B1218219) group could be introduced at the C-2 position via a Suzuki or Negishi coupling.
A second, different donor group (e.g., another pyridine, an amine, or an oxazoline) could then be installed at the C-4 position.
This strategy allows for the synthesis of a wide variety of bidentate (P,N-type) or even tridentate ligands where the pyridine nitrogen and the two appended groups can coordinate to a metal center. The steric and electronic properties of these ligands can be fine-tuned by varying the nature of the introduced donor groups and the substituents on them. Such tailored ligands are essential for controlling the activity and selectivity of metal catalysts in reactions like asymmetric hydrogenation, cross-coupling, and polymerization. The use of substituted bromopyridines to construct ligands for ruthenium-based dye-sensitized solar cells has been reported, highlighting the applicability of this building block approach. frontierspecialtychemicals.com
Advancements in Medicinal Chemistry: The Role of this compound Scaffolds
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of drug discovery. Among these, pyridine derivatives are of significant interest due to their presence in numerous natural products and synthetic drugs. The functionalized pyridine derivative, this compound, serves as a versatile scaffold in the synthesis of complex molecular architectures with potential biological activity. Its unique substitution pattern, featuring two bromine atoms and an acetyl group, offers multiple reaction sites for structural modifications, making it a valuable starting point for creating libraries of compounds for pharmacological screening.
Advanced Materials and Supramolecular Chemistry Applications of 1 2,4 Dibromopyridin 3 Yl Ethanone Derivatives
Precursors for Organic Electronic and Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells)
Derivatives of 1-(2,4-Dibromopyridin-3-yl)ethanone serve as crucial precursors for organic electronic and optoelectronic materials, particularly in the field of dye-sensitized solar cells (DSSCs). nih.govmdpi.com The performance of DSSCs is highly dependent on the molecular structure of the organic dye used as a sensitizer. mdpi.comnih.gov Effective sensitizers typically possess a Donor-Acceptor-π-spacer-Acceptor (D-A-π-A) architecture, which facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical step for injecting electrons into the semiconductor's conduction band (e.g., TiO₂). mdpi.comresearchgate.net
The this compound framework provides an ideal starting point for constructing such complex dyes. The electron-deficient pyridine (B92270) ring can function as an intrinsic acceptor unit. More importantly, the bromine atoms at the C2 and C4 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. nih.govresearchgate.net This allows for the strategic introduction of various donor moieties (like phenothiazine (B1677639) or carbazole (B46965) derivatives) and conjugated π-spacers (like thiophene (B33073) units), which are known to enhance the light-harvesting capabilities of the dye. nih.govnih.govresearchgate.net
Furthermore, the ethanone (B97240) group can be chemically transformed, for example, through condensation reactions, to introduce a final acceptor and anchoring group, such as cyanoacrylic acid. This group is essential for grafting the dye molecule onto the semiconductor surface and for facilitating electron injection. nih.govrsc.org The ability to systematically modify the donor, acceptor, and π-conjugated components through the this compound core enables the fine-tuning of the dye's photophysical and electrochemical properties, leading to panchromatic absorption and improved power conversion efficiencies in DSSCs. rsc.org
Table 1: Potential Structural Modifications of this compound for DSSC Applications
| Structural Component | Modification Strategy | Purpose in DSSC Dye |
|---|---|---|
| Bromine Atoms (C2, C4) | Suzuki or Stille cross-coupling reactions. nih.govresearchgate.net | Attachment of electron-donor groups and π-conjugated linkers. |
| Pyridine Ring | Serves as an inherent electron-accepting unit. | Part of the D-A-π-A charge transfer system. |
| Ethanone Group | Knoevenagel condensation with molecules like cyanoacetic acid. | Introduction of the final acceptor and anchoring group for binding to TiO₂. nih.gov |
Ligands for Coordination Chemistry and Metal Complexes
The molecular structure of this compound is highly amenable to the synthesis of novel ligands for coordination chemistry. The ketone carbonyl group is a versatile reactive site for condensation reactions with various amines and hydrazines to form Schiff bases, hydrazones, or thiosemicarbazones. iau.irnih.gov The resulting molecules are often multidentate ligands, capable of chelating to metal ions through multiple donor atoms.
For instance, reacting this compound with a thiosemicarbazide (B42300) would yield a thiosemicarbazone ligand. This new ligand can coordinate to a metal center using the pyridine nitrogen, the imine nitrogen, and the thione sulfur atom. The presence of the dibromopyridinyl moiety in the ligand backbone can influence the electronic properties, steric environment, and ultimately the geometry and stability of the resulting metal complex. mdpi.comresearchgate.net
Derivatives of this compound can form stable complexes with a wide range of transition metals, including but not limited to cobalt(II), copper(II), nickel(II), palladium(II), platinum(II), and gold(III). nih.govmdpi.comuobaghdad.edu.iq The coordination environment can be fine-tuned by selecting the appropriate metal ion and modifying the ligand structure. The resulting metal complexes have potential applications in catalysis and as functional materials with interesting magnetic or optical properties. uobaghdad.edu.iqmdpi.com
Table 2: Ligand Synthesis and Potential Metal Coordination
| Ligand Type | Synthetic Route from Precursor | Potential Donor Atoms | Example Metal Ions |
|---|---|---|---|
| Schiff Base | Condensation with a primary amine. iau.ir | Pyridine-N, Imine-N | Co(II), Cu(II), Ni(II), Zn(II) mdpi.com |
| Thiosemicarbazone | Condensation with thiosemicarbazide. nih.gov | Pyridine-N, Imine-N, Thione-S | Au(III), Pt(II), Pd(II) nih.gov |
| Hydrazone | Condensation with hydrazine (B178648) derivatives. mdpi.com | Pyridine-N, Imine-N, Hydrazone-N | Sm³⁺, Eu³⁺, Tb³⁺ mdpi.com |
Supramolecular Assembly and Self-Assembled Structures (e.g., Hirshfeld Surface Analysis)
The precise control of intermolecular interactions is fundamental to designing self-assembled structures in supramolecular chemistry. Derivatives of this compound are well-suited for these applications due to the variety of potential non-covalent interactions they can engage in, including hydrogen bonds, halogen bonds, and π–π stacking.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice, providing insight into the forces driving supramolecular assembly. nih.govnih.gov For molecules derived from this compound, this analysis can reveal the relative importance of different interactions. In a related crystal structure of a 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, Hirshfeld analysis showed that the crystal packing was governed by a combination of weak C–H⋯O, C–H⋯N, and C–H⋯S hydrogen bonds. nih.gov
Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in a Related Pyridin-3-yl Ethanone Derivative
| Intermolecular Contact | Contribution to Crystal Packing (%) | Type of Interaction |
|---|---|---|
| H⋯H | 19.5% | van der Waals forces |
| N⋯H | 17.3% | Hydrogen Bonding |
| C⋯H | 15.5% | van der Waals / Weak H-Bonding |
| Br⋯H | 11.7% | Halogen Bonding / van der Waals |
| O⋯H | 11.0% | Hydrogen Bonding |
| Other | 25.0% | Includes C⋯O, C⋯C, Br⋯C, etc. |
Data adapted from the analysis of a structurally similar compound, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. nih.gov
Future Research Directions and Emerging Challenges
Development of More Efficient, Selective, and Sustainable Synthetic Routes
The utility of 1-(2,4-Dibromopyridin-3-yl)ethanone is fundamentally linked to its accessibility. Future research must prioritize the development of synthetic protocols that are not only high-yielding but also regioselective and environmentally sustainable. Current approaches to polysubstituted pyridines can be lengthy and may lack precise control over substituent placement.
Challenges in this area involve overcoming the limitations of classical condensation reactions, which often require harsh conditions and produce low yields. A key goal is to establish one-pot procedures that construct the substituted ring and install the functional groups in a single, efficient sequence. Research is anticipated to move towards catalyst-based synthetic approaches, potentially using earth-abundant metals like iron to promote greener and more cost-effective transformations. The development of novel Brønsted acidic ionic liquids could also offer a pathway to solvent-free, milder reaction conditions, enhancing the sustainability of the synthesis.
| Synthetic Strategy | Potential Advantage | Key Challenge | Relevant Research Area |
| Multi-component Reaction | High efficiency, one-pot synthesis | Achieving high regioselectivity for the 2,4-dibromo-3-acetyl pattern | Biginelli-type reactions, Hantzsch pyridine (B92270) synthesis |
| Catalytic Cycloaddition | Access to diverse analogs, milder conditions | Development of specific catalysts for pyridine ring formation | Metal-catalyzed [2+2+2] cycloadditions |
| Post-functionalization of Pyridine | Stepwise control over substitution | Multiple steps, potential for low overall yield | Directed ortho-metalation, halogen dance reactions |
| Sustainable Methods | Reduced waste, lower environmental impact | Maintaining high yield and selectivity with green reagents | Ionic liquid catalysis, mechanochemistry |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The core of this compound's potential lies in the differential reactivity of its two carbon-bromine bonds. The bromine at the C2-position and the one at the C4-position are electronically distinct, influenced by the nitrogen atom and the adjacent acetyl group. This presents a significant opportunity for selective, sequential reactions.
Research indicates that in 2,4-dibromopyridine (B189624), the C2-position is significantly more susceptible to palladium-catalyzed Suzuki cross-coupling reactions than the C4-position. This regioselectivity is attributed to the higher electrophilic character of the C2–Br bond. Future studies on this compound will likely focus on quantifying this reactivity difference, which is further modulated by the electron-withdrawing acetyl group at C3. Exploring a range of modern cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck) will be crucial to understand how different catalytic systems can be tuned to target either the C2 or C4 position with high fidelity. Furthermore, investigating inverse-electron-demand Diels-Alder (iEDDA) reactions could unlock pathways to novel fused heterocyclic systems, a transformation that has been successfully applied to other brominated N-heterocycles like pyridazines.
Expansion of Derivatization Strategies for Diversified Compound Libraries
The true value of a scaffold is realized in its ability to generate large and diverse libraries of compounds for screening. This compound is an ideal starting point for such endeavors due to its multiple, orthogonally reactive sites.
Future work will focus on creating systematic derivatization strategies. This involves:
Selective C2-Functionalization: Leveraging the higher reactivity of the C2-bromine for an initial coupling reaction.
Subsequent C4-Functionalization: Using a different coupling method to introduce a second point of diversity at the less reactive C4-position.
Ketone Modification: Utilizing the acetyl group for a third wave of diversification through reactions like condensation, reduction to an alcohol, or conversion to other functional groups.
This multi-pronged approach allows for the rapid assembly of a three-dimensional library of molecules from a single, common intermediate. The goal is to produce collections of novel compounds with varied structural and electronic properties, suitable for screening in drug discovery and materials science applications.
| Reaction Site | Reaction Type | Potential Reagents | Resulting Structure |
| C2-Bromine | Suzuki Coupling | Aryl/heteroaryl boronic acids | 2-Aryl-4-bromo-3-acetylpyridine |
| C4-Bromine | Sonogashira Coupling | Terminal alkynes | 2,4-Dialkynyl-3-acetylpyridine |
| C2/C4-Bromine | Buchwald-Hartwig Amination | Primary/secondary amines | 2,4-Diamino-3-acetylpyridine |
| C3-Acetyl (Ketone) | Aldol (B89426) Condensation | Aldehydes/ketones | α,β-Unsaturated ketone derivative |
| C3-Acetyl (Ketone) | Reductive Amination | Amines, NaBH3CN | Chiral amino-alcohol derivative |
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
To accelerate the discovery process and reduce experimental costs, advanced computational modeling is indispensable. Future research will heavily rely on quantum-chemical methods to predict the behavior of this compound and its derivatives.
Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) can provide deep mechanistic insights. For instance, these models can:
Predict Regioselectivity: Calculate the charge distribution and bond energies of the C2-Br and C4-Br bonds to predict which will react under specific catalytic conditions, corroborating and expanding upon experimental findings.
Guide Catalyst Selection: Simulate the transition states of catalytic cycles with different ligands and metals to identify the optimal system for a desired transformation.
Design Novel Derivatives: Use structure-activity relationship (SAR) models to computationally design new analogs with enhanced properties, such as binding affinity to a biological target.
Assess Drug-Likeness: Employ ADME (Absorption, Distribution, Metabolism, Excretion) and PASS (Prediction of Activity Spectra for Substances) simulations to evaluate the pharmacokinetic profiles and potential biological activities of virtual compounds before their synthesis.
Integration with High-Throughput Synthesis and Screening for Scaffold Discovery
The ultimate application of the diversified compound libraries derived from this compound is in high-throughput discovery platforms. The integration of automated synthesis with high-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds to identify hits for therapeutic targets or functional materials.
Future directions include:
DNA-Encoded Libraries (DELs): Adapting the derivatization chemistry to be compatible with DNA-encoding technology. This would allow for the creation and screening of libraries containing billions of unique molecules, dramatically increasing the chances of discovering novel and potent hits with unprecedented binding modes.
Scaffold Hopping: Using the this compound core to design new molecular scaffolds that mimic the function of existing active compounds but possess novel chemical structures. This is a powerful strategy for developing new intellectual property and overcoming limitations of existing molecular classes. The cyanopyridine scaffold, for example, was identified as a novel inhibitor class through such screening and optimization efforts.
Fragment-Based Discovery: Using smaller, less complex derivatives of the scaffold as fragments for screening. Hits from fragment screening can then be elaborated using the versatile chemical handles of the parent scaffold to build highly potent molecules.
By combining these advanced synthetic, computational, and screening methodologies, the full potential of the this compound scaffold can be systematically explored and exploited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
